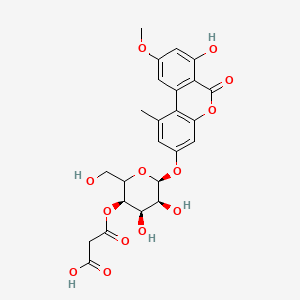

Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is a complex organic compound. It is a derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is of interest due to its potential biological activities and its presence in various food products contaminated by Alternaria species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside typically involves multiple steps, starting from alternariol. The process may include methylation, glycosylation, and malonylation reactions. Each step requires specific reagents and conditions, such as:

Methylation: Using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Glycosylation: Employing a glycosyl donor such as a protected glucose derivative in the presence of a catalyst like silver triflate (AgOTf).

Malonylation: Using malonyl chloride (CH2(COCl)2) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of such complex compounds is often not feasible due to the intricate and multi-step synthesis required. Instead, extraction from natural sources or biotechnological methods using genetically modified microorganisms might be explored.

Chemical Reactions Analysis

Types of Reactions

Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Studying its reactivity and synthesis.

Biology: Investigating its role as a mycotoxin and its effects on living organisms.

Medicine: Exploring its potential therapeutic effects or toxicity.

Industry: Monitoring its presence in food products and developing methods for its detection and removal.

Mechanism of Action

The mechanism by which Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside exerts its effects involves its interaction with cellular components. It may inhibit enzymes, disrupt cellular membranes, or interfere with DNA replication. The specific molecular targets and pathways depend on the biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

Alternariol: The parent compound, known for its mycotoxic properties.

Alternariol monomethyl ether: A simpler methylated derivative.

Alternariol-3-glucoside: A glycosylated derivative without the malonyl group.

Uniqueness

Alternariol-9-methylether-3-beta-D-(4’-malonyl)-glucoside is unique due to its specific combination of methylation, glycosylation, and malonylation, which may confer distinct biological activities and chemical properties.

Biological Activity

Alternariol-9-methylether-3-beta-D-(4'-malonyl)-glucoside (AME-MG) is a secondary metabolite produced by the fungus Alternaria, which has garnered attention due to its potential biological activities. This compound is structurally related to other Alternaria mycotoxins, known for their diverse effects on human health and their ecological roles. This article reviews the biological activity of AME-MG, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

AME-MG is characterized by its unique glycosylation and malonylation patterns, which influence its stability and biological activity. The compound can be synthesized through multi-step organic reactions involving various reagents under controlled conditions.

Antimicrobial Activity

AME-MG exhibits significant antimicrobial properties against various bacterial strains and fungi.

| Microorganism | IC50 (μg/mL) |

|---|---|

| R. solanacearum | 16.00 |

| Magnaporthe oryzae | 87.18 |

| C. elegans | 74.62 |

| Bursaphelenchus xylophilus | 98.17 |

Research indicates that AME-MG shows stronger antibacterial activity compared to conventional antibiotics like streptomycin sulfate .

Cytotoxic Effects

The cytotoxicity of AME-MG has been evaluated in vitro using human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2). The findings suggest that AME-MG induces cell death at varying concentrations, which may be attributed to its ability to generate reactive oxygen species (ROS) and affect cellular viability.

| Cell Line | IC50 (μM) |

|---|---|

| Caco-2 | 2.5 |

| HepG2 | 10 |

Studies have shown that AME-MG can alter the expression of genes associated with apoptosis and inflammation, indicating a potential role in cancer therapy .

Anti-inflammatory Activity

AME-MG has demonstrated anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its potential therapeutic application in inflammatory diseases.

The mechanism of action for AME-MG involves interaction with specific molecular targets, including enzymes and receptors that mediate its biological effects. The compound's ability to modulate inflammatory pathways may be linked to its structural characteristics, which allow it to influence cellular signaling cascades effectively .

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers from a leading university evaluated the antimicrobial efficacy of AME-MG against various pathogens. The results indicated that AME-MG significantly inhibited bacterial growth at low concentrations, highlighting its potential as a natural preservative in food products.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of AME-MG revealed that it induces apoptosis in cancer cell lines through ROS generation and activation of caspase pathways. This study emphasizes the compound's potential as an anticancer agent.

- Inflammation Model : In an experimental model of inflammation, AME-MG was shown to reduce edema and inflammatory markers in treated animals compared to controls, supporting its use in developing anti-inflammatory therapies.

Properties

Molecular Formula |

C24H24O13 |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

3-[(3R,4R,5S,6S)-4,5-dihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-oxopropanoic acid |

InChI |

InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(26)19(12)23(32)35-14)34-24-21(31)20(30)22(15(8-25)36-24)37-17(29)7-16(27)28/h3-6,15,20-22,24-26,30-31H,7-8H2,1-2H3,(H,27,28)/t15?,20-,21+,22+,24-/m1/s1 |

InChI Key |

DHMROGTYLCDGQS-DOROSJICSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)OC(=O)CC(=O)O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)OC(=O)CC(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.